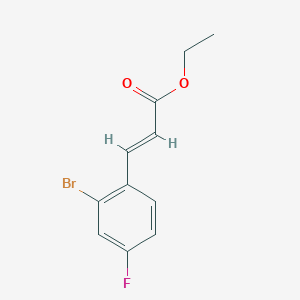

ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate

Description

Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate (CAS: 1234846-63-9) is an α,β-unsaturated ester with a phenyl ring substituted with bromo (2-position) and fluoro (4-position) groups. Its molecular formula is C₁₁H₁₀BrFO₂, and it features a conjugated (E)-configured double bond between C2 and C3, critical for electronic delocalization and reactivity .

Properties

IUPAC Name |

ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUPSFNKVDBKSI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Chemical Information :

- IUPAC Name : Ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate

- Molecular Formula : C11H10BrFO2

- Molecular Weight : 273.1 g/mol

- CAS Number : 1171825-32-3

The presence of both bromo and fluoro substituents on the phenyl ring significantly influences its reactivity, making it a valuable compound in synthetic chemistry.

Organic Synthesis

Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:

Types of Reactions:

- Substitution Reactions : The bromo and fluoro groups can participate in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

- Reduction Reactions : It can be reduced to yield corresponding alcohols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : The ester group can be oxidized to produce carboxylic acids.

Reaction Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide or potassium tert-butoxide | Aprotic solvent (DMSO) |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Oxidation | Potassium permanganate | Acidic conditions |

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to interact with biological targets. The halogen substituents enhance binding affinity and selectivity, which can lead to therapeutic effects.

Mechanisms of Action:

- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could modulate specific receptors, influencing signal transduction pathways.

Case Study 1: Synthesis of Fluorinated Compounds

In a study focusing on the synthesis of fluorinated building blocks, this compound was utilized as a key intermediate. The incorporation of fluorine into drug candidates has been shown to enhance their pharmacokinetic properties.

Case Study 2: Anticancer Activity

Research indicated that derivatives of this compound exhibited significant anticancer activity against various cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Material Science

In material science, this compound can be employed in the synthesis of polymers and advanced materials. Its unique properties allow for the creation of materials with tailored characteristics suitable for specific applications.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of bromo and fluoro groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups

- Target Compound : The 2-bromo and 4-fluoro substituents are both electron-withdrawing, creating an electron-deficient aromatic ring. This enhances electrophilic substitution resistance and may alter binding interactions in biological systems.

- 4-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate (): The 3,4,5-trimethoxyphenyl group provides electron-donating methoxy substituents, increasing electron density on the ring. This contrast highlights how substituent positioning and electronic nature modulate reactivity and intermolecular interactions .

- Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (): A para-hydroxyl group introduces acidity (pKa ~10) and hydrogen-bonding capability, differing sharply from the halogenated target compound.

Ortho vs. Para Substituents

- The target’s 2-bromo substituent induces steric hindrance and electronic effects distinct from para-substituted analogs.

Ester Group Variations

- Ethyl vs. Methyl Esters: Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate () has a lower molecular weight (207.19 g/mol) and higher volatility compared to the target (273.11 g/mol). Ethyl esters generally exhibit higher lipophilicity, impacting membrane permeability in drug design . Ethyl (2E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate () includes a trifluoromethyl group, enhancing metabolic stability but introducing steric bulk absent in the target compound .

Physical and Spectroscopic Properties

Melting Points and Solubility

- Trimethoxycinnamate Derivatives (): Melting points range from 102–133°C, influenced by substituent symmetry and crystallinity. The target compound’s melting point is unspecified but likely falls within this range due to structural similarities.

- Caffeic Acid Ethyl Ester (): Hydroxyl groups increase water solubility compared to the halogenated target, which is predicted to be less soluble in aqueous media .

Spectroscopic Data

- IR Spectroscopy: The target’s ester carbonyl (C=O) stretch appears near 1700 cm⁻¹, consistent with analogs like ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate () .

- NMR : The (E)-double bond coupling constant (~16 Hz) aligns with conjugated systems. Aromatic proton shifts in the target reflect deshielding by bromo and fluoro groups, differing from methoxy-substituted analogs (e.g., δ 6.8–7.5 ppm vs. δ 6.3–6.9 ppm in trimethoxy derivatives) .

Protein Interactions

- Coumarin Derivatives (): Ethyl (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enoate binds human serum albumin (HSA) via hydrophobic and hydrogen-bonding interactions.

Tabulated Comparison of Key Compounds

Biological Activity

Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate is an organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : Ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate

- Molecular Formula : C11H10BrFO2

- Molecular Weight : 273.1 g/mol

- CAS Number : 1171825-32-3

The presence of both bromo and fluoro substituents on the phenyl ring significantly influences its chemical reactivity and biological interactions .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The halogen substituents enhance binding affinity and selectivity, which can lead to therapeutic effects in different biological systems .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activity Data

Recent studies have highlighted the potential applications of this compound in various fields:

1. Antimicrobial Activity

A study investigating the antimicrobial properties of various halogenated compounds found that this compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.

2. Anticancer Properties

In a screening assay for anticancer activity, this compound was evaluated against several human cancer cell lines. Results indicated a dose-dependent cytotoxic effect, particularly against breast cancer cells, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl (2E)-3-(4-fluorophenyl)prop-2-enoate | C11H10F O2 | Lacks bromo substituent; different reactivity profile. |

| Ethyl (Z)-3-(4-bromophenyl)prop-2-enoate | C11H10Br O2 | Different geometric isomer; potential for different biological activity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate, and how can reaction conditions be optimized for yield and stereoselectivity?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where 2-bromo-4-fluorobenzaldehyde reacts with ethyl propiolate in a basic medium (e.g., KOH in ethanol). Key parameters for optimization include:

- Catalyst selection : Alkali bases (e.g., KOH) or phase-transfer catalysts to enhance reaction rates .

- Temperature control : Reactions often proceed at 0–50°C to balance kinetic control and stereoselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility, while ethanol favors recrystallization .

- Monitoring : Use TLC or HPLC to track intermediate formation and ensure (2E)-isomer dominance .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromo and fluoro groups) and confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/n space group with β = 96.3°) to validate stereochemistry .

- Mass spectrometry : HRMS confirms molecular weight (e.g., Mr = 305.14) and fragmentation patterns .

Q. How can researchers mitigate hazards during the synthesis and handling of this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed vs. experimental IR spectra for functional group validation .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, halogen bonding) in crystalline states to explain packing efficiency .

Q. How can contradictory data between NMR and X-ray crystallography be resolved for this compound?

- Methodological Answer :

- Dynamic effects : NMR may average conformers in solution, while X-ray captures static crystal structures. Use variable-temperature NMR to detect conformational flexibility .

- Solvent polarity : Recrystallize in different solvents (e.g., ethanol vs. DCM) to assess polymorphism or solvate formation .

- DFT-NMR comparison : Simulate NMR chemical shifts for proposed conformers and match with experimental data .

Q. What strategies are effective for studying the compound’s potential as a pharmacophore in antimicrobial agents?

- Methodological Answer :

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Molecular docking : Screen against bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina to identify binding affinities .

- Structure-activity relationships (SAR) : Modify the bromo/fluoro substituents and measure changes in bioactivity .

Q. How can reaction mechanisms for side products (e.g., Z-isomers or diastereomers) be elucidated?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Use deuterated aldehydes to probe rate-determining steps in condensation .

- Trapping intermediates : Quench reactions at timed intervals and isolate intermediates via flash chromatography .

- Computational modeling : Simulate transition states (e.g., Gaussian 09) to identify energy barriers for isomerization .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.